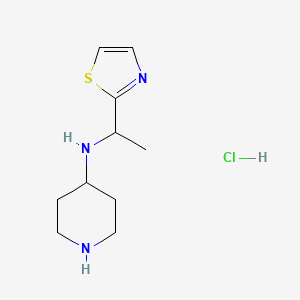

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride

Description

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is a heterocyclic amine derivative featuring a piperidine core substituted with a thiazole-containing ethyl group at the nitrogen atom and an amine group at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₁₈ClN₃S, with a molecular weight of 247.79 g/mol (calculated). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole moieties are known for their role in medicinal chemistry, often contributing to bioactivity in kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.ClH/c1-8(10-12-6-7-14-10)13-9-2-4-11-5-3-9;/h6-9,11,13H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSAALNZIQRGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-57-7 | |

| Record name | 4-Piperidinamine, N-[1-(2-thiazolyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method includes the reaction of 2-amino thiazole with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thiazole or piperidine derivatives.

Scientific Research Applications

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. It has a molecular formula of and a molecular weight of approximately 247.79 g/mol. The compound's structure combines thiazole and piperidine, differentiating it from similar compounds, especially in potential neuropharmacological applications.

Potential Applications

- Pharmaceutical Development this compound may serve as a lead in pharmaceutical development. It can be modified for specific applications or to enhance its biological activity through various reactions, which require careful optimization to ensure high yields and purity.

- Neuropharmacology Research indicates that this compound exhibits biological activities, particularly in neuropharmacology and has been studied for its potential effects on neurotransmitter systems, possibly influencing serotonin and dopamine pathways. Interaction studies have focused on its binding affinity to various receptors, with preliminary findings suggesting it may interact with serotonin receptors, potentially affecting mood and behavior.

- Antimicrobial and Anti-inflammatory Properties The thiazole ring is often associated with antimicrobial and anti-inflammatory properties, suggesting that this compound may also exhibit such activities.

Structural Similarities and Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride | Contains a similar piperidine structure but differs in halogenation | Potential antimicrobial properties |

| N-Methyl-1-(1-thiazol-2-yl)ethylpiperidin-4-amines | Methylated version affecting solubility and bioavailability | Enhanced neuropharmacological effects |

| Thiazole-containing benzamides | Incorporates a benzamide moiety along with thiazole | Known for anti-cancer activity |

Thiazoles as Anticonvulsant Agents

Thiazoles have been recently planned and produced as potential anticonvulsant agents .

- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection .

- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed the most activity, with a median anti-PTZ effective dose .

- Thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone nuclei have demonstrated strong anticonvulsant action .

Mechanism of Action

The mechanism of action of N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (methylated derivative) and 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine (benzimidazole-pyridine analog). Key differences lie in substituents, molecular weight, and safety profiles.

Structural and Physicochemical Properties

Research Implications

- Methylation Effects: The addition of a methyl group in the N-Methyl derivative increases molecular weight slightly (261.82 vs. 247.79 g/mol) but introduces notable toxicity (H302/H315/H319) . This suggests that methylation at the piperidine nitrogen alters bioavailability or metabolic pathways.

- Heterocycle Substitution : Replacing thiazole with benzimidazole and pyridine (as in the C₂₆H₂₇ClN₄O₂ compound) significantly increases molecular weight and complexity, likely influencing target selectivity or pharmacokinetics . Benzimidazole derivatives are frequently explored in oncology and antiviral research.

Biological Activity

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

This compound consists of a thiazole ring, a piperidine ring, and an amine group. The thiazole ring is known for its aromatic properties and biological activity, making it a valuable component in drug design. The piperidine structure enhances the compound’s pharmacological profile by improving binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

The thiazole moiety is often associated with antimicrobial effects. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit enzymes involved in inflammation, contributing to its anti-inflammatory properties.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction could have implications for mood regulation and behavioral responses .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity and leading to reduced inflammation or microbial growth.

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Modulates inflammatory enzyme activity | |

| Neuropharmacological | Influences serotonin and dopamine pathways |

Case Study: Interaction with P-glycoprotein (P-gp)

A study focused on the interaction of thiazole derivatives with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. This compound was shown to stimulate ATPase activity in P-gp, indicating its potential as a substrate for this efflux transporter. This interaction suggests that the compound could influence drug bioavailability and resistance mechanisms in cancer therapies .

Q & A

Basic: What is the optimized synthetic route for N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling a thiazole-containing intermediate with a piperidine derivative. For example:

- Step 1: React 2-aminothiazole derivatives with ethyl bromides or acyl chlorides to introduce the ethyl-piperidine moiety. Pyridine is often used as a solvent/base to facilitate amide bond formation (e.g., as in ).

- Step 2: Boc deprotection using HCl gas in dichloromethane or methanol to generate the free amine, followed by salt formation (HCl) for improved solubility .

- Characterization: Intermediates are validated via H/C NMR (ensuring correct integration and coupling constants), LC-MS (to confirm molecular ion peaks), and HPLC (purity >95%) .

Basic: How is the purity and stability of this hydrochloride salt assessed under varying storage conditions?

Methodological Answer:

- Purity: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity ≥95% is expected for research-grade material .

- Stability: Accelerated stability studies (40°C/75% RH for 1–3 months) monitor degradation via NMR and LC-MS. Hydrochloride salts are hygroscopic; storage under argon at −20°C is recommended to prevent hydrolysis .

Advanced: How do structural modifications (e.g., thiazole substitution, piperidine N-alkylation) affect binding to putative targets like CDK7 or histamine receptors?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Thiazole Modifications: Electron-withdrawing groups (e.g., Cl, CF) at the thiazole 5-position enhance CDK7 inhibition, as seen in related analogs ().

- Piperidine Substituents: Bulky groups on the piperidine nitrogen reduce off-target binding to histamine H1/H4 receptors, improving selectivity .

- Assays: Competitive binding assays (e.g., fluorescence polarization for CDK7) and functional cAMP assays (for GPCRs) quantify potency (IC) and selectivity .

Advanced: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for in vitro assays?

Methodological Answer:

- Solubility Testing: Use dynamic light scattering (DLS) to detect aggregates in PBS or DMEM. If precipitation occurs, employ co-solvents (≤1% DMSO) or lipid-based formulations.

- Validation: Compare UV-Vis absorbance at 280 nm (for aromatic thiazole) in filtered vs. unfiltered solutions to confirm true solubility .

Advanced: What analytical strategies distinguish enantiomers if chiral centers are introduced during synthesis?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases. Retention time differences confirm enantiomeric separation.

- Circular Dichroism (CD): CD spectra (190–250 nm) provide stereochemical fingerprints, validated against known enantiomers .

Advanced: How is metabolic stability evaluated in hepatic microsomes, and what structural features improve half-life?

Methodological Answer:

- Microsome Assay: Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 minutes.

- Optimization: Piperidine N-methylation or thiazole fluorination reduces CYP450-mediated oxidation, extending half-life (t >30 min is desirable) .

Basic: What spectroscopic techniques confirm the hydrochloride salt formation?

Methodological Answer:

- FT-IR: A strong absorption band near 2500 cm (N–H stretch of ammonium) and chloride counterion confirmation via ion chromatography.

- Elemental Analysis: Match experimental C, H, N, Cl% to theoretical values (e.g., CHClNS requires Cl ≈ 12.3%) .

Advanced: How are computational methods (e.g., molecular docking) used to predict target engagement?

Methodological Answer:

- Docking Workflow:

- Prepare the compound’s 3D structure (OpenBabel) and optimize geometry (DFT at B3LYP/6-31G* level).

- Dock into CDK7’s ATP-binding site (AutoDock Vina) using crystal structure (PDB: 5U2W).

- Validate poses with MD simulations (GROMACS) to assess binding stability.

- Output: Hydrogen bonds with Glu100 and hydrophobic interactions with Leu78 correlate with inhibitory activity .

Advanced: How do researchers reconcile discrepancies in reported yields (e.g., 6% vs. 39%) for analogous compounds?

Methodological Answer:

- Root Cause Analysis:

- Reaction Conditions: Lower yields (e.g., 6% in ) may stem from steric hindrance or competing side reactions.

- Purification: Column chromatography vs. recrystallization impacts recovery. Adjust solvent polarity (e.g., EtOAc/hexane gradients) to optimize .

- Mitigation: Use kinetic studies (TLC monitoring) to identify optimal reaction times and temperatures.

Basic: What safety protocols are critical when handling this compound due to its hygroscopicity and potential toxicity?

Methodological Answer:

- Handling: Use desiccators and gloveboxes under argon to prevent moisture absorption.

- Toxicity Screening: Preliminary Ames test (bacterial reverse mutation) and zebrafish embryo assays (LC) assess genotoxicity and acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.